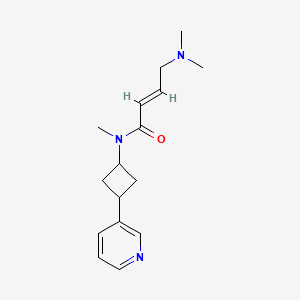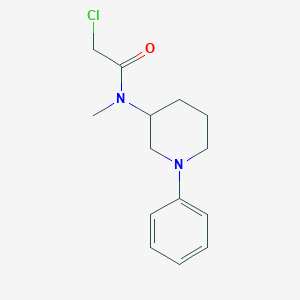
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CPCA is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.
作用机制
CPCA acts by selectively inhibiting the reuptake of DAT and NET in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which results in increased neurotransmission. The increased neurotransmission, in turn, leads to the activation of various physiological and biochemical pathways, which are responsible for the pharmacological effects of CPCA.
Biochemical and Physiological Effects:
CPCA has been found to exhibit a range of biochemical and physiological effects. The most significant effects of CPCA are related to its ability to increase the levels of dopamine and norepinephrine in the brain. This leads to increased neurotransmission, which results in various physiological and biochemical effects, including increased alertness, improved cognitive function, and enhanced mood.
实验室实验的优点和局限性
CPCA has several advantages and limitations for use in lab experiments. One of the most significant advantages of CPCA is its ability to selectively inhibit the reuptake of DAT and NET in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders. However, the use of CPCA in lab experiments also has several limitations, including its potential toxicity and the need for further research to determine its long-term effects.
未来方向
There are several future directions for the research on CPCA. One of the most significant directions is the development of more potent and selective DAT and NET inhibitors. This could lead to the development of more effective drugs for the treatment of various neurological disorders. Additionally, further research is needed to determine the long-term effects of CPCA and its potential toxicity. This could help to ensure the safe use of CPCA in clinical settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. CPCA has been found to exhibit interesting pharmacological properties, including its ability to selectively inhibit the reuptake of DAT and NET in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders. However, further research is needed to determine the long-term effects of CPCA and its potential toxicity.
合成方法
The synthesis of CPCA involves the reaction of N-methyl-3-phenylpiperidine-4-carboxylic acid with thionyl chloride to produce 2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide. The reaction takes place in the presence of a catalyst such as dimethylformamide, and the final product is obtained through the process of recrystallization.
科学研究应用
CPCA has been found to exhibit a range of pharmacological properties, making it a potential candidate for various scientific research applications. One of the most significant applications of CPCA is in the field of neuroscience. CPCA has been shown to selectively inhibit the reuptake of dopamine transporter (DAT) and norepinephrine transporter (NET) in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders, including attention-deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILGFLBXWFAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
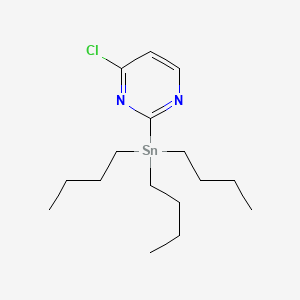

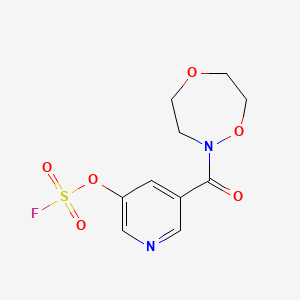

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)
![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)
![5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2928873.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B2928874.png)
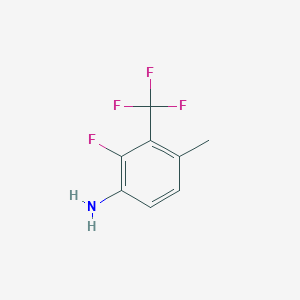
![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)
